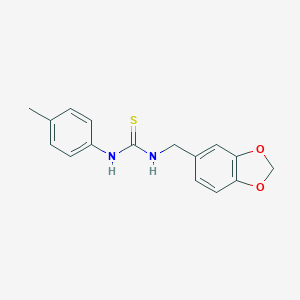
N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea is an organic compound with the molecular formula C13H16N2O2S It is a thiourea derivative, characterized by the presence of a benzoyl group and a tetrahydrofuranyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of benzoyl chloride with N’-(tetrahydro-2-furanylmethyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often involve acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various acyl derivatives depending on the substituent introduced.
科学的研究の応用
N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoyl and tetrahydrofuranyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets.
類似化合物との比較
Similar Compounds
N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)guanidine: Contains a guanidine group instead of thiourea.
N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)carbamate: Features a carbamate group.
Uniqueness
N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of both the benzoyl and tetrahydrofuranyl groups, which confer distinct chemical and biological properties. The thiourea moiety also provides specific reactivity and binding characteristics that differentiate it from similar compounds.
特性
IUPAC Name |
N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h1-3,5-6,11H,4,7-9H2,(H2,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVAVKKJJOYIJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-bis[(4-methoxyphenyl)methyl]-2-(5-nitrofuran-2-yl)-1,3-diazinane](/img/structure/B394935.png)

![N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE](/img/structure/B394937.png)
![4-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B394938.png)

![4-[5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B394943.png)

![isopropyl 3-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394946.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B394947.png)

![methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B394951.png)
![6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B394953.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B394954.png)
![methyl 2-({[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394955.png)
